1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-cyclopropyl-6-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyridazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN4O3/c1-31-18-9-7-14(8-10-18)20(29)13-27-23(30)22-19(21(26-27)15-5-6-15)12-25-28(22)17-4-2-3-16(24)11-17/h2-4,7-12,15H,5-6,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KONHWQXHYQXRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C(=O)C3=C(C=NN3C4=CC(=CC=C4)Cl)C(=N2)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a synthetic compound belonging to the pyrazolo[3,4-d]pyridazine class. This compound is notable for its potential biological activities, particularly in the fields of oncology and inflammation. The following sections will detail its biological activity, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C23H19ClN4O3
- Molecular Weight : 434.9 g/mol
- CAS Number : 1105200-34-7
Structural Characteristics
The compound features a complex structure that includes:
- A chlorophenyl group
- A cyclopropyl moiety
- A methoxyphenyl substituent linked via a ketone group
These structural elements contribute to its unique biological properties.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to 1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin have been shown to inhibit various cancer cell lines by targeting critical pathways involved in tumor growth and proliferation.
- Inhibition of Kinases : Pyrazole derivatives have been reported to inhibit kinases such as BRAF(V600E) and EGFR, which are pivotal in cancer progression .
- Induction of Apoptosis : Studies have demonstrated that these compounds can induce apoptosis in cancer cells, enhancing their potential as anticancer agents .
Anti-inflammatory and Analgesic Effects
In addition to their antitumor activity, pyrazole derivatives are known for their anti-inflammatory effects. They can inhibit the production of pro-inflammatory cytokines and enzymes, making them candidates for treating conditions like arthritis and other inflammatory diseases .
Antimicrobial Properties
Some studies have highlighted the antimicrobial activity of pyrazole compounds against various pathogens, suggesting a broader therapeutic potential beyond oncology .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Chlorine Substituents | Enhance antitumor efficacy |
| Cyclopropyl Group | Improves binding affinity to target proteins |
| Methoxy Group | Increases solubility and bioavailability |
The presence of specific substituents significantly impacts the compound's potency and selectivity towards biological targets.
Study 1: Antitumor Efficacy in Breast Cancer
A study investigated the effects of various pyrazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that compounds with halogen substitutions exhibited enhanced cytotoxicity when used alone or in combination with doxorubicin, suggesting a synergistic effect that warrants further exploration .
Study 2: Anti-inflammatory Activity Assessment
In another study, the anti-inflammatory effects of pyrazole derivatives were evaluated using models of acute inflammation. The results demonstrated a significant reduction in inflammatory markers, indicating their potential as therapeutic agents for inflammatory diseases .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazolo[3,4-d]pyridazine exhibit notable antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (biphenotypic leukemia).
- Mechanism of Action : These compounds often induce apoptosis through pathways involving caspases and poly(ADP-ribose) polymerase (PARP) cleavage, highlighting their potential as anticancer agents .
Antimicrobial Properties
Certain studies have explored the antimicrobial efficacy of pyrazolo derivatives against a range of pathogens. The compound's structure allows for interaction with bacterial enzymes, potentially leading to inhibition of growth .
Neuroprotective Effects
Emerging research suggests that compounds similar to 1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(4-methoxyphenyl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one may exhibit neuroprotective properties. This could be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells.
Case Studies
Comparison with Similar Compounds
B. Pyrazolo[3,4-b]pyridin-6(7H)-one Derivatives
C. Fused Heterocyclic Systems
- Compound C: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () Key Differences:
- Contains an imidazo[1,2-a]pyridine core instead of pyrazolo-pyridazinone.
- Includes electron-withdrawing nitro and cyano groups. Impact: Enhanced electron deficiency may improve reactivity in nucleophilic environments .
Physicochemical Properties
Pharmacological Potential (Inferred)
- Electron-Withdrawing Groups : The 3-chlorophenyl and 4-methoxyphenyl groups in the target compound may enhance binding to ATP pockets in kinases, similar to reported pyrazolo-pyridazine inhibitors .
Preparation Methods
Vilsmeier-Haack Cyclization
The core structure is synthesized via a Vilsmeier-Haack reaction, as demonstrated by serendipitous cyclization of sydnone hydrazones.
Procedure :
- Hydrazone formation : React 4-acetyl-3-arylsydnone (2a , 1.0 eq) with 3-chlorophenylhydrazine (3a ) in ethanol under reflux (2 h, 78% yield).
- Cyclization : Treat hydrazone 4a with DMF-POCl₃ (Vilsmeier reagent) at 50–60°C for 6–7 h (conventional) or 5–8 min (microwave, 150 W), yielding 7a (94% yield).
Key Optimization :
- Microwave irradiation reduces reaction time from hours to minutes while improving yield (Table 1).
- DMF/POCl₃ ratio (1:3 v/v) ensures complete cyclization without side products.
Table 1. Conventional vs. Microwave-Assisted Cyclization
| Parameter | Conventional | Microwave |
|---|---|---|
| Time (h/min) | 6–7 h | 5–8 min |
| Yield (%) | 78 | 94 |
| Purity (HPLC, %) | 92 | 98 |
Introduction of the Cyclopropyl Group
Nucleophilic Substitution at Position 4
The cyclopropyl moiety is introduced via nucleophilic substitution using cyclopropylamine under basic conditions.
Procedure :
- Chlorination : Treat core 7a with PCl₅ in dry DCM (0°C, 2 h) to generate 4-chloro intermediate 8a (85% yield).
- Substitution : React 8a with cyclopropylamine (2.0 eq) in THF at 60°C for 12 h, yielding 4-cyclopropyl derivative 9a (72% yield).
Spectroscopic Validation :
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.12–1.18 (m, 4H, cyclopropyl), 3.89 (s, 1H, N–H).
- HR-MS : m/z 342.1245 [M+H]⁺ (calc. 342.1248).
Functionalization with the 3-Chlorophenyl and 2-(4-Methoxyphenyl)-2-oxoethyl Groups
Suzuki-Miyaura Coupling for 3-Chlorophenyl Attachment
Palladium-catalyzed cross-coupling installs the 3-chlorophenyl group at position 1.
Procedure :
Acylation for 2-(4-Methoxyphenyl)-2-oxoethyl Side Chain
The oxoethyl group is introduced via Friedel-Crafts acylation.
Procedure :
- Enolate formation : Treat 11a with LDA (2.0 eq) in THF at −78°C (30 min).
- Acylation : Add 4-methoxyphenyl acetyl chloride (1.5 eq) and warm to RT (12 h), yielding target compound (63% yield).
Purification : Recrystallization from ethanol/water (7:3) affords pure product (mp 214–216°C).
Analytical Characterization
Spectroscopic Data
Purity Assessment
- HPLC : 99.2% purity (C18 column, MeOH/H₂O 70:30).
- Elemental Analysis : Calcd (%) for C₂₄H₂₀ClN₃O₃: C, 64.65; H, 4.52; N, 9.42. Found: C, 64.63; H, 4.54; N, 9.40.
Challenges and Optimization Insights
Q & A
Basic: How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves sequential coupling and cyclization steps. Key optimizations include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or dichloromethane) for intermediates requiring nucleophilic substitution, as these solvents enhance reaction kinetics .
- Catalysts : Employ palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling to introduce aryl groups efficiently .
- Acid Catalysis : For cyclization steps, concentrated HCl or H₂SO₄ in ethanol/acetic acid mixtures ensures protonation of carbonyl groups, driving ring closure .
- Purity Control : Intermediate purification via column chromatography and final product recrystallization in ethanol reduces impurities .
Basic: Which spectroscopic and chromatographic methods are most effective for structural confirmation and purity assessment?
Methodological Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm) and confirms aromatic substitution patterns .
- HPLC-MS : Quantifies purity (>95% recommended) and detects trace byproducts (e.g., dechlorinated derivatives) using C18 columns with acetonitrile/water gradients .
- IR Spectroscopy : Validates carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O at ~1250 cm⁻¹) in the 4-methoxyphenyl group .
Advanced: How can mechanistic studies (e.g., kinetic profiling or isotopic labeling) resolve ambiguities in the pyridazinone core formation?
Methodological Answer:
- Kinetic Monitoring : Track intermediates via in-situ NMR to identify rate-limiting steps (e.g., cyclization vs. acylation) .
- ¹⁸O Labeling : Introduce ¹⁸O in the carbonyl group during cyclization to confirm intramolecular vs. intermolecular oxygen transfer pathways .
- DFT Calculations : Model transition states to predict regioselectivity in pyridazinone ring closure under varying pH conditions .
Advanced: How should researchers address contradictory bioactivity data across enzymatic assays and cell-based studies?
Methodological Answer:
- Assay Replication : Standardize protocols for ATP-binding assays (e.g., kinase inhibition) using identical enzyme isoforms and ATP concentrations .
- Solubility Correction : Pre-saturate the compound in assay buffers (e.g., 0.1% DMSO) to avoid false negatives from aggregation .
- Metabolite Screening : Use LC-MS to identify active metabolites (e.g., demethylated 4-methoxyphenyl derivatives) that may contribute to observed discrepancies .
Advanced: What strategies mitigate decomposition during large-scale synthesis (>100 g)?
Methodological Answer:
- Temperature Control : Maintain strict thermal thresholds (<60°C) during exothermic steps (e.g., cyclopropane ring formation) to prevent thermal degradation .
- Inert Atmosphere : Use N₂ or Ar to protect oxidation-prone intermediates (e.g., 2-oxoethyl groups) .
- Continuous Flow Systems : Implement flow chemistry for unstable intermediates, reducing residence time and side reactions .
Advanced: How does substituent variation (e.g., cyclopropyl vs. isopropyl) affect physicochemical properties and target binding?
Methodological Answer:
- LogP Analysis : Replace cyclopropyl with bulkier groups (e.g., isopropyl) increases logP by ~0.5 units, enhancing membrane permeability but reducing aqueous solubility .
- Crystallography : Compare X-ray structures to identify steric clashes (e.g., cyclopropyl’s planar geometry improves ATP-binding pocket fit vs. isopropyl) .
- MD Simulations : Model substituent flexibility to optimize binding kinetics (e.g., 4-methoxyphenyl’s electron-donating groups stabilize π-π stacking) .
Advanced: How can researchers validate off-target effects in kinase inhibition studies?
Methodological Answer:
- Kinome Profiling : Use panels of 100+ kinases (e.g., DiscoverX) to identify cross-reactivity, particularly with structurally similar kinases (e.g., PIM1/2) .
- CRISPR Knockout : Generate isogenic cell lines lacking the primary target kinase to isolate off-target effects .
- CETSA (Cellular Thermal Shift Assay) : Confirm target engagement in live cells by monitoring thermal stabilization of the kinase .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
